1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride
Description
The compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride is a piperazine-based derivative featuring a 1-methylimidazole ring and an m-tolyloxy (3-methylphenoxy) group. Piperazine scaffolds are widely recognized for their pharmacological versatility, particularly in modulating receptor binding and pharmacokinetic properties . The imidazole moiety enhances interactions with biological targets, such as histamine or serotonin receptors, while the m-tolyloxy group may influence lipophilicity and metabolic stability.
Synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via refluxing imidazole derivatives with piperazine intermediates in ethanol, followed by purification through column chromatography . The hydrochloride salt form improves solubility and crystallinity for pharmaceutical applications.
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-14-4-3-5-15(12-14)23-13-16(22)20-8-10-21(11-9-20)17-18-6-7-19(17)2;/h3-7,12H,8-11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCUPGCAWINTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Antimicrobial Activity :
Several studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds containing imidazole rings have been reported to exhibit strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity :
Imidazole derivatives are also being explored for their anticancer properties. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of synthesized derivatives similar to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone hydrochloride against various pathogens. The results indicated that compounds with imidazole moieties demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL against E. coli and S. aureus, suggesting potential as lead compounds for antibiotic development .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
Case Study 2: Antitumor Activity
In another investigation, derivatives were tested for their ability to inhibit cancer cell lines. The study found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, with studies indicating good bioavailability and metabolic stability. These properties make them suitable candidates for further development into therapeutic agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Estimated based on analogous structures.
Key Observations:
The 3-chlorophenyl substituent in CAS 1189909-55-4 introduces electron-withdrawing effects, which may enhance binding to receptors like serotonin or dopamine.
Aromatic Group Variations :
- The m-tolyloxy group in the target compound offers moderate lipophilicity compared to the polar 3,4-dimethoxyphenyl in CAS 1189909-55-4, which may improve aqueous solubility but reduce membrane permeability.
Key Observations:
- The target compound’s synthesis likely follows methods akin to , achieving moderate yields (60–70%).
- Chloroacetyl chloride ( ) and isothiocyanate ( ) routes show lower yields due to side reactions, highlighting the efficiency of ethanol-based reflux for imidazole-piperazine derivatives.
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability.
- Receptor Affinity : Piperazine-imidazole hybrids often target histamine H1/H4 receptors ( ) or antimicrobial targets ( ). The m-tolyloxy group may favor H1 receptor binding over H4 due to steric effects.
- Metabolic Stability : Methyl substituents on imidazole (target compound) reduce oxidative metabolism compared to ethyl (CAS 1323490-64-7) .
Q & A
Q. What are the key synthetic steps and critical parameters for preparing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
- Piperazine functionalization : Introducing the 1-methylimidazole moiety via nucleophilic substitution (e.g., coupling 1-methylimidazole-2-carboxylic acid with piperazine derivatives under reflux) .
- Ethanone linkage : Reacting the functionalized piperazine with m-tolyloxy acetyl chloride in anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Salt formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility .
Critical Parameters : - Temperature control (e.g., 0–5°C during imidazole coupling to prevent side reactions) .
- Solvent selection (e.g., polar aprotic solvents like DMF for nucleophilic substitutions) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry of the imidazole and piperazine rings. For example, imidazole protons typically resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₃ClN₄O₂) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the piperazine ring .
Q. How can researchers determine solubility and stability for formulation studies?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and polar solvents (e.g., water, ethanol). The hydrochloride salt likely improves aqueous solubility compared to the free base .
- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH, light exposure). Monitor decomposition via HPLC and identify degradation products (e.g., hydrolysis of the ethanone group) .
Q. What biological targets are hypothesized for this compound?
Methodological Answer: Based on structural analogs (e.g., ):
- Histamine receptors : The imidazole-piperazine core is common in H₁/H₄ ligands. Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-mepyramine for H₁) .
- Serotonin receptors : Piperazine derivatives often target 5-HT receptors. Use HEK293 cells expressing 5-HT₂A/2C for functional assays (e.g., calcium flux) .
Advanced Research Questions
Q. How can the synthetic route be optimized to improve yield and scalability?
Methodological Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 16 hrs to 2 hrs for imidazole-piperazine coupling) .
- Flow chemistry : Scale up using continuous reactors for exothermic steps (e.g., HCl salt formation) to enhance safety and reproducibility .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal assays : Confirm receptor binding (e.g., SPR) alongside functional assays (e.g., cAMP inhibition for GPCRs) to distinguish antagonism vs. inverse agonism .
- Metabolite profiling : Use LC-MS to check if discrepancies arise from in vitro vs. in vivo metabolite interference (e.g., cytochrome P450 oxidation) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Modify the m-tolyloxy group (e.g., replace with p-fluorophenyl) to assess electronic effects on receptor affinity .
- Bioisosteric replacement : Substitute the imidazole with triazole to evaluate metabolic stability while retaining hydrogen-bonding capacity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., piperazine nitrogen as a hydrogen bond acceptor) .
Q. How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) to mimic oral administration. The hydrochloride salt may degrade faster than free base in acidic media .
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS. Piperazine derivatives often show esterase-mediated hydrolysis .
Q. What computational methods predict target engagement and off-target risks?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against GPCR databases (e.g., PDSP Ki). Focus on conserved residues (e.g., Asp3.32 in 5-HT₂A) .
- Machine learning : Train models on ChEMBL data to predict ADMET profiles (e.g., hERG inhibition risk due to basic piperazine nitrogen) .
Q. What challenges arise in in vivo pharmacokinetic studies?
Methodological Answer:
- Bioavailability : Address low oral absorption via micronization or lipid-based formulations. Piperazine salts often exhibit pH-dependent solubility .
- Metabolite identification : Use radiolabeled compound (¹⁴C) in rodent studies to track major metabolites (e.g., N-oxide formation on imidazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
